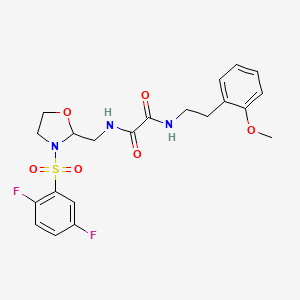
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, is a complex molecule that appears to be related to the oxazolidin-2-one family. This family of compounds is known for its versatility in organic synthesis, often serving as intermediates in the preparation of various functionalized molecules. The presence of the difluorophenylsulfonyl group suggests potential for increased reactivity or specificity in chemical reactions due to the electron-withdrawing nature of the fluorine atoms.
Synthesis Analysis
The synthesis of related oxazolidin-2-one derivatives has been described in the literature. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are synthesized through condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylsulfonyl and methoxyphenethyl substituents.
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. This ring system can influence the stereochemical outcomes of reactions due to complexation with Lewis acids, as observed in the allylation of exocyclic N-Acyliminium ions generated from these compounds . The specific substituents attached to the oxazolidin-2-one core in the target molecule would likely impact its reactivity and the stereochemistry of products formed in subsequent reactions.
Chemical Reactions Analysis
Oxazolidin-2-ones are known to participate in various chemical reactions. For example, they can be transformed into N-acyliminium ions, which can then react with nucleophiles such as allyltrimethylsilane . Additionally, oxazolidin-2-ones can be involved in rearrangement reactions, as seen in the synthesis of oxalamides from oxirane-2-carboxamides . These reactions could be relevant to the functional groups present in the target molecule, potentially allowing for the formation of nonsymmetrical sulfamides or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidin-2-one derivatives are influenced by their substituents. For instance, the introduction of a methyl group and tert-butoxycarbonyl protection can lead to the formation of N-methyl-2-oxazolidinones with specific stereo- and regioselectivity . The electronic effects of substituents also affect the reactivity of these compounds in transsulfamoylation reactions, which could be relevant for understanding the behavior of the difluorophenyl and methoxyphenethyl groups in the target molecule .
Applications De Recherche Scientifique
Antibacterial Activities
Oxazolidinones, including compounds structurally related to N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, have been identified as a novel class of antimicrobial agents effective against a variety of clinically important pathogens. For example, U-100592 and U-100766 demonstrated in vitro activities against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and others. These compounds inhibit bacterial protein synthesis through a unique mechanism and show promise in overcoming resistance to common antibiotics (Zurenko et al., 1996).
Synthetic Methodologies
Research into safer and more efficient synthetic methods for sulfamides, which are structurally related to oxazolidinones, has led to the development of a novel approach using N-sulfamoyloxazolidinone derivatives. This method offers a more convenient and safer alternative for the large-scale preparation of sulfamides, demonstrating the versatility and applicability of oxazolidinone derivatives in synthetic organic chemistry (Borghese et al., 2006).
Chemical Properties and Reactions
Studies on the transformation of ephedrine derivatives into oxazolidinones have revealed insights into the mechanisms of sulfonation and the formation of oxazolidinones with specific configurations. These findings contribute to a deeper understanding of the chemical behavior of oxazolidinone derivatives and their potential applications in the synthesis of pharmacologically active compounds (Moncef et al., 2010).
Propriétés
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O6S/c1-31-17-5-3-2-4-14(17)8-9-24-20(27)21(28)25-13-19-26(10-11-32-19)33(29,30)18-12-15(22)6-7-16(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVXGDPCDXNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

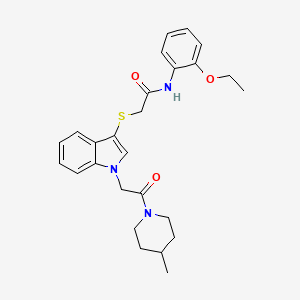
![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)

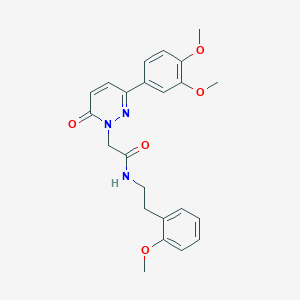
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)
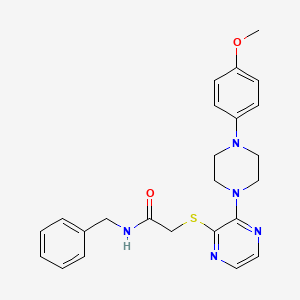
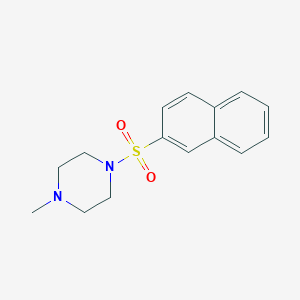
![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)
![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)
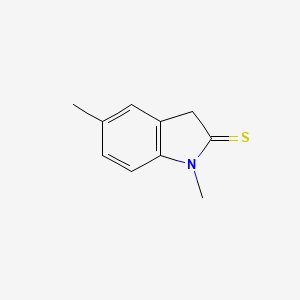
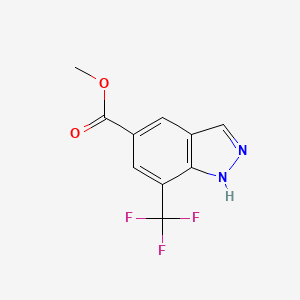
![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)